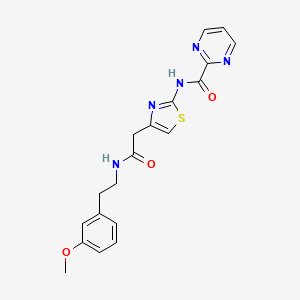

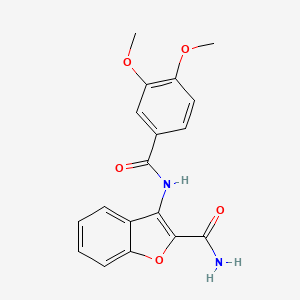

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound that is a component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Chemical Reactions Analysis

A benzofuran-β-alaninamide based chemosensor, which is similar to the compound , was designed and synthesized for selective detection of Fe3+ ions . The binding ability of this chemosensor towards Fe3+ in DMSO/H2O solution (9/1, v/v) has been studied by UV-vis absorption and fluorescence spectroscopy .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been a part of studies involving the synthesis of novel heterocyclic compounds, demonstrating its utility as a precursor in organic synthesis. For instance, derivatives of benzodifuranyl and benzofuran have been synthesized for their anti-inflammatory and analgesic properties, highlighting the compound's role in developing new therapeutic agents (Abu‐Hashem et al., 2020).

- Research has also focused on its potential for creating polymers with specific properties. Aromatic polyamides with pendent acetoxybenzamide groups have been synthesized, showing good thermal stability and the potential for creating thin flexible films, which could have applications in materials science (Sava et al., 2003).

Biological and Medicinal Applications

- In the realm of pharmacology, benzofuran derivatives have been evaluated for their antimicrobial, antiproliferative, and enzyme inhibitory activities. This includes the exploration of benzofuran carboxamide derivatives for their potential antimicrobial and anti-inflammatory activities, as well as their ability to scavenge DPPH radicals, indicating antioxidant properties (Lavanya et al., 2017).

- The compound has been part of studies aiming to design and synthesize new molecules with potential sigma-1 receptor agonist activities, targeting specific receptor sites for therapeutic benefits, particularly in cancer treatment (Youssef et al., 2020).

Material Science and Engineering

- In material science, the compound's derivatives have been utilized to develop new materials with desirable properties such as high thermal stability and fluorescence, applicable in electronic devices and sensors (Sava et al., 2003).

Future Directions

Benzofuran derivatives have shown promise in various fields, particularly in the development of anticancer agents . The outstanding inhibitory potency of these compounds against a panel of human cancer cells encourages medicinal chemists to explore new areas to improve human health and reduce suffering . This suggests that “3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide” and similar compounds could have potential future applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Benzofuran derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their unique structural features .

Mode of Action

Benzofuran derivatives have been shown to exhibit a variety of biological activities, including antimicrobial and anticancer properties . These activities are likely due to the interaction of these compounds with their respective targets, leading to changes in cellular processes.

Biochemical Pathways

, benzofuran derivatives have been shown to impact a variety of biological processes. For instance, they have demonstrated potent biological properties, such as antitumor, antibacterial, antioxidative, and antiviral properties .

Result of Action

Benzofuran derivatives have been reported to exhibit a wide array of biological activities, suggesting that they can induce significant molecular and cellular changes .

Properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-13-8-7-10(9-14(13)24-2)18(22)20-15-11-5-3-4-6-12(11)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFLOKVZCJLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)

![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)